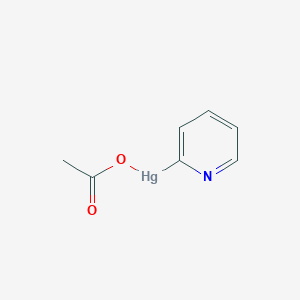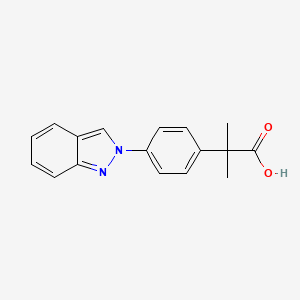
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate is a chemical compound known for its unique structure and properties. It is a member of the phosphonate family, which are characterized by the presence of a phosphonate group (P(=O)(OH)2) attached to a carbon atom. This compound has a cyclohexyl ring substituted with an amino group and a hydroxybutyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate typically involves the reaction of cyclohexylamine with dibutyl phosphite in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phosphonates.
科学的研究の応用
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- Dibutyl (1-((1-hydroxyethyl)amino)cyclohexyl)phosphonate
- Dibutyl (1-((1-hydroxypropyl)amino)cyclohexyl)phosphonate
- Dibutyl (1-((1-hydroxyisobutyl)amino)cyclohexyl)phosphonate
Uniqueness
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxybutyl group provides additional sites for chemical modification, enhancing its versatility in various applications.
特性
CAS番号 |
67580-48-7 |
|---|---|
分子式 |
C18H38NO4P |
分子量 |
363.5 g/mol |
IUPAC名 |
1-[(1-dibutoxyphosphorylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C18H38NO4P/c1-4-7-15-22-24(21,23-16-8-5-2)18(13-10-9-11-14-18)19-17(20)12-6-3/h17,19-20H,4-16H2,1-3H3 |
InChIキー |
AMIMRXJOEHTRSC-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(C1(CCCCC1)NC(CCC)O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride](/img/structure/B12718008.png)

